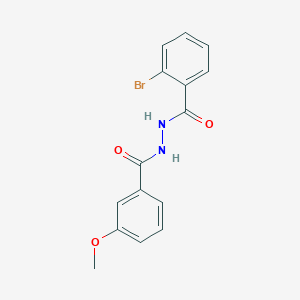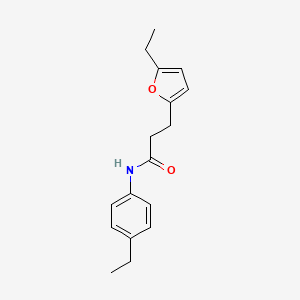![molecular formula C13H12N2O3 B5830961 N-[2-(aminocarbonyl)phenyl]-2-methyl-3-furamide](/img/structure/B5830961.png)
N-[2-(aminocarbonyl)phenyl]-2-methyl-3-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(aminocarbonyl)phenyl]-2-methyl-3-furamide, also known as MAFP, is a synthetic compound that has been widely used in scientific research for its ability to inhibit the activity of various enzymes, including fatty acid amide hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA).
Wirkmechanismus
N-[2-(aminocarbonyl)phenyl]-2-methyl-3-furamide inhibits the activity of FAAH and NAAA by irreversibly binding to the active site of the enzymes. This prevents the enzymes from breaking down their respective substrates, leading to an increase in endocannabinoid and N-acylethanolamine levels.
Biochemical and Physiological Effects:
N-[2-(aminocarbonyl)phenyl]-2-methyl-3-furamide has been shown to have a number of biochemical and physiological effects. Inhibition of FAAH leads to an increase in endocannabinoid levels, which can have analgesic, anti-inflammatory, and anxiolytic effects. Inhibition of NAAA leads to an increase in N-acylethanolamine levels, which can have analgesic and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(aminocarbonyl)phenyl]-2-methyl-3-furamide in lab experiments is its specificity for FAAH and NAAA. This allows researchers to selectively inhibit these enzymes without affecting other enzymes or pathways. However, one limitation of using N-[2-(aminocarbonyl)phenyl]-2-methyl-3-furamide is its irreversible binding to the enzymes. This means that the effects of N-[2-(aminocarbonyl)phenyl]-2-methyl-3-furamide cannot be reversed once it has been added to a reaction.
Zukünftige Richtungen
There are a number of future directions for research on N-[2-(aminocarbonyl)phenyl]-2-methyl-3-furamide. One direction is the development of more selective inhibitors of FAAH and NAAA. Another direction is the investigation of the therapeutic potential of N-[2-(aminocarbonyl)phenyl]-2-methyl-3-furamide and other FAAH and NAAA inhibitors for various diseases, including pain, inflammation, and anxiety disorders. Additionally, the physiological and biochemical effects of N-[2-(aminocarbonyl)phenyl]-2-methyl-3-furamide and other FAAH and NAAA inhibitors need to be further elucidated.
Synthesemethoden
N-[2-(aminocarbonyl)phenyl]-2-methyl-3-furamide can be synthesized using a simple two-step reaction. In the first step, 2-methyl-3-furoic acid is reacted with thionyl chloride to form the corresponding acid chloride. In the second step, the acid chloride is reacted with 2-aminobenzoyl amide to form N-[2-(aminocarbonyl)phenyl]-2-methyl-3-furamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(aminocarbonyl)phenyl]-2-methyl-3-furamide has been widely used in scientific research for its ability to inhibit the activity of various enzymes, including FAAH and NAAA. FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds that play a role in pain, mood, and appetite regulation. Inhibition of FAAH leads to an increase in endocannabinoid levels, which can have therapeutic effects. NAAA is an enzyme that breaks down N-acylethanolamines, which are natural compounds that play a role in pain and inflammation. Inhibition of NAAA leads to an increase in N-acylethanolamine levels, which can also have therapeutic effects.
Eigenschaften
IUPAC Name |
N-(2-carbamoylphenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-8-9(6-7-18-8)13(17)15-11-5-3-2-4-10(11)12(14)16/h2-7H,1H3,(H2,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMMRBIXAYFSIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5830890.png)
![ethyl 4-[(3-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5830894.png)

![mesityl[4-(4-morpholinylcarbonyl)phenyl]methanone](/img/structure/B5830909.png)
![5-(cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5830919.png)

![N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide](/img/structure/B5830937.png)
![3-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B5830939.png)


![3-{3-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}acrylic acid](/img/structure/B5830957.png)
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B5830959.png)

![N-methyl-2-[(3-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5830975.png)